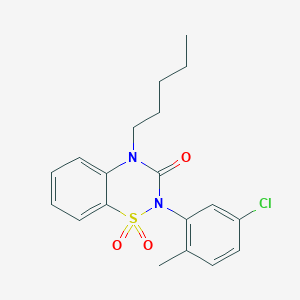![molecular formula C15H24N4O2S B12263171 2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B12263171.png)
2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a tert-butyl group and a piperazine ring, which is further modified with a cyclopropanesulfonyl group. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or sodium methoxide to replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclopropanesulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H24N4O2S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C15H24N4O2S/c1-15(2,3)14-16-7-6-13(17-14)18-8-10-19(11-9-18)22(20,21)12-4-5-12/h6-7,12H,4-5,8-11H2,1-3H3 |
Clave InChI |
GTUJLLWPZYBYCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B12263092.png)
![5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263094.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide](/img/structure/B12263106.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12263123.png)
![3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12263125.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12263126.png)
![N-methyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263131.png)
![4-[6-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263137.png)
![4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12263139.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine](/img/structure/B12263145.png)
![2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12263155.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12263162.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12263167.png)
